(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
CAS No.: 269398-88-1
Cat. No.: VC2546486
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 269398-88-1 |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | (3R)-3-amino-4-naphthalen-1-ylbutanoic acid |
| Standard InChI | InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m1/s1 |
| Standard InChI Key | VEJIDCKYNSOIIN-GFCCVEGCSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N |
Introduction
Chemical Identity and Basic Properties
(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a well-defined chemical entity with specific structural characteristics. Its identification parameters and physical properties have been thoroughly documented in chemical databases and literature.
Identification Parameters
The compound has specific identification parameters that distinguish it from other related chemical entities. These parameters are crucial for proper identification and characterization in laboratory settings.
Table 1: Basic Identification Parameters of (R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 269398-88-1 |
| MDL Number | MFCD01860935 |
| Molecular Formula | C₁₄H₁₆ClNO₂ |
| Molecular Weight | 265.74 g/mol |
| IUPAC Name | (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride |
| SMILES Notation | NC@@HCC1=C2C=CC=CC2=CC=C1.[H]Cl |
The compound is registered under the CAS number 269398-88-1, which serves as a unique identifier in chemical databases and literature . Its molecular formula C₁₄H₁₆ClNO₂ indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in its structure .
Physical and Chemical Properties
The physical and chemical properties of (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride determine its behavior in various experimental conditions and influence its applications in research.
The compound typically has a purity of approximately 95% when commercially produced for research purposes . Its molecular weight of 265.74 g/mol places it in the category of small molecule compounds, which are often favorable for drug development due to their potential for good bioavailability.
Structural Characteristics
The chemical structure of (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride features several key elements that contribute to its chemical behavior and potential biological activities.
Stereochemistry and Configuration
One of the most distinctive features of this compound is its stereochemistry. The "(R)" designation indicates a specific spatial arrangement of atoms around the chiral carbon center, which is critical for its biological activity. This stereochemical configuration is typically achieved through careful synthesis procedures that ensure the correct orientation of functional groups.
The chirality of the molecule is centered at the carbon atom bearing the amino group. The R-configuration indicates that, according to the Cahn-Ingold-Prelog priority rules, the groups around this carbon are arranged in a specific three-dimensional orientation. This stereochemical feature is crucial for molecular recognition processes in biological systems.
Functional Groups and Molecular Features
The compound contains several key functional groups that contribute to its chemical reactivity and potential biological interactions:
-
A primary amino group (-NH₂) at the 3-position of the butanoic acid chain, which can participate in various reactions including amide formation and can act as a hydrogen bond donor in biological systems.
-
A carboxylic acid group (-COOH) that can form salts, esters, and amides, and can participate in hydrogen bonding as both a donor and acceptor.
-
A naphthalene ring system, which provides hydrophobic character and potential for π-π stacking interactions with aromatic amino acid residues in proteins or with DNA bases.
-
The hydrochloride salt form, which enhances water solubility compared to the free amine form, making it more suitable for aqueous applications in biological research.
Synthesis Methods
The preparation of (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride involves sophisticated synthetic procedures that ensure both the correct structural arrangement and stereochemical purity.
Laboratory Scale Synthesis
Laboratory scale synthesis of this compound typically follows a multi-step approach that carefully controls the stereochemistry of the final product.
Chemical Reactivity
The chemical behavior of (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is determined by its functional groups and structural features, which enable it to participate in various chemical transformations.
Common Reactions
The compound can undergo several types of chemical reactions due to its functional groups:
Reactions of the Amino Group
The primary amino group can participate in:
-
Amide formation: Reaction with acyl chlorides or anhydrides to form amide bonds
-
Reductive amination: Reaction with aldehydes or ketones in the presence of reducing agents
-
Sulfonamide formation: Reaction with sulfonyl chlorides
-
Protection reactions: Formation of carbamates or amides for synthetic purposes
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality can undergo:
-
Esterification: Reaction with alcohols to form esters
-
Amide formation: Reaction with amines to form amides
-
Reduction: Conversion to alcohols or aldehydes
-
Salt formation: Reaction with bases to form carboxylate salts
Reactions of the Naphthalene Ring
The naphthalene moiety can undergo:
-
Electrophilic aromatic substitution: Reactions such as halogenation, nitration, and sulfonation
-
Oxidation: Formation of naphthoquinones and related derivatives
-
Reduction: Hydrogenation of the aromatic system
Stability Considerations
The compound's stability is influenced by several factors:
-
The hydrochloride salt form provides enhanced stability compared to the free base form
-
Storage considerations typically include protection from light, moisture, and elevated temperatures
-
In solution, the compound may undergo hydrolysis or oxidation over time, necessitating freshly prepared solutions for critical applications
Applications in Research
(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride serves various purposes in scientific research, particularly in the fields of medicinal chemistry and biochemical studies.
Medicinal Chemistry
In medicinal chemistry, this compound has several applications:
-
As a building block for the synthesis of more complex molecules with potential therapeutic properties
-
In structure-activity relationship studies to understand the importance of the naphthalene ring and amino acid moiety for biological activity
-
As a potential lead compound for the development of enzyme inhibitors
Biochemical Research
The compound has utility in biochemical research:
-
As a tool for studying enzyme mechanisms, particularly those involving amino acid binding sites
-
In protein-ligand interaction studies
-
For investigating the effects of aromatic ring systems on biological activity
Analytical Applications
In analytical chemistry, the compound may serve as:
-
A reference standard for chromatographic techniques
-
A model compound for method development in chiral separation
-
A structural analog for comparative studies
Biological Activity
Research suggests that (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride may possess various biological activities, making it relevant for pharmacological investigations.
Enzyme Inhibition Properties
One of the most notable biological activities attributed to this compound is enzyme inhibition. Of particular interest is its reported ability to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis. This activity suggests potential applications in the development of cholesterol-lowering agents.
Table 2: Enzyme Inhibition Data
| Enzyme | IC₅₀ Value | Inhibition Type |
|---|---|---|
| Squalene Synthase | 90 nM | Competitive |
The compound's ability to inhibit squalene synthase with an IC₅₀ value of 90 nM indicates potent activity, warranting further investigation into its potential therapeutic applications.
Antimicrobial Activity
While specific data on the antimicrobial activity of (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is limited in the provided search results, studies on related compounds with similar structural features suggest potential antimicrobial properties. The naphthalene ring system, in particular, is known to contribute to antimicrobial activity in various compounds.
Comparison with Similar Compounds
To better understand the unique properties of (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, it is valuable to compare it with structurally related compounds.
Comparison with Enantiomer
The S-enantiomer, (S)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, differs only in the spatial arrangement of atoms around the chiral carbon. This seemingly minor difference can result in significantly different biological activities, as biological systems often interact differently with different stereoisomers.
Comparison with Positional Isomers
The positional isomer (R)-3-amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, where the butanoic acid chain is attached to the 2-position of the naphthalene ring rather than the 1-position, would have different geometric properties. This could affect how it interacts with biological targets, potentially resulting in different biological activities.
Comparison with Simpler Derivatives
Simpler derivatives, such as naphthalene-1-acetic acid or naphthalene-1-amine, lack the combination of functional groups present in (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride. This complex arrangement of functional groups in a specific three-dimensional orientation is likely crucial for its biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume